4-メチルピロリジン-3-カルボン酸

説明

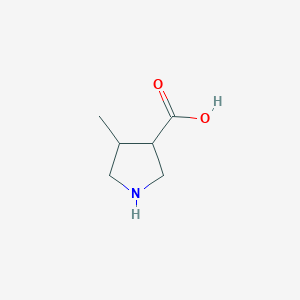

4-Methylpyrrolidine-3-carboxylic acid is a cyclic amino acid derivative of proline. It is known for its potential therapeutic and industrial applications. This compound is commonly found in various natural products, including alkaloids and peptides.

Synthetic Routes and Reaction Conditions:

Oxidation of Substituted Alkylbenzene: One method involves the oxidation of a substituted alkylbenzene with potassium permanganate (KMnO₄) to yield the corresponding carboxylic acid.

Hydrolysis of Nitriles: Carboxylic acids can also be prepared from nitriles by heating with aqueous acid or base.

Carboxylation of Grignard Reagents: Another method involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give the carboxylic acid.

Industrial Production Methods:

- Industrial production methods for 4-methylpyrrolidine-3-carboxylic acid typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity.

Types of Reactions:

Oxidation: 4-Methylpyrrolidine-3-carboxylic acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

4-Methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its role in various biological processes and as a component of natural products.

Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.

Industry: Utilized in the production of various industrial chemicals and materials.

作用機序

Target of Action

Pyrrolidine derivatives have been reported to interact with various biological targets, including peroxisome proliferator-activated receptors (ppars) .

Mode of Action

Pyrrolidine derivatives have been known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is reported that the compound has high gi absorption and is considered highly soluble .

Result of Action

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

生化学分析

Biochemical Properties

4-Methylpyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions are crucial for the compound’s role in catalyzing biochemical reactions and maintaining cellular homeostasis .

Cellular Effects

4-Methylpyrrolidine-3-carboxylic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression and metabolic flux. For example, it has been observed to impact the expression of genes involved in oxidative stress response and energy metabolism .

Molecular Mechanism

The molecular mechanism of 4-methylpyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, altering their activity and thus influencing metabolic pathways. Additionally, it can act as an inhibitor or activator of certain enzymes, leading to downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methylpyrrolidine-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-methylpyrrolidine-3-carboxylic acid remains stable under specific conditions but may degrade over time, leading to altered cellular responses. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4-methylpyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

4-Methylpyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, energy production, and oxidative stress response. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular function .

Transport and Distribution

The transport and distribution of 4-methylpyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

4-Methylpyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .

類似化合物との比較

Proline: A naturally occurring amino acid with a similar structure.

Pyrrolidine-2-carboxylic acid: Another derivative of pyrrolidine with different substituents.

Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring structure but different functional groups.

Uniqueness:

- 4-Methylpyrrolidine-3-carboxylic acid is unique due to its specific methyl substitution at the 4-position, which can influence its chemical reactivity and biological activity.

生物活性

4-Methylpyrrolidine-3-carboxylic acid (4-MPCA) is a chiral amino acid derivative recognized for its significant role in organic synthesis and pharmaceutical research. Its unique structural features, including a pyrrolidine ring and a carboxylic acid functional group, contribute to its biological activity, making it a valuable compound in drug discovery and catalysis.

- Molecular Formula : C₆H₁₁NO₂

- Molar Mass : Approximately 129.16 g/mol

- Structure : Characterized by a pyrrolidine ring with a methyl group at the 4-position and a carboxylic acid at the 3-position.

4-MPCA exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound can mimic natural substrates, binding to active sites of specific enzymes, thereby inhibiting their activity.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurotransmitter release and signal transduction pathways.

- Pathway Modulation : 4-MPCA can modulate pathways associated with amino acid metabolism and neurotransmission, potentially impacting various physiological processes.

Biological Activity

Research indicates that the biological activity of 4-MPCA is influenced by its stereochemistry. This chiral nature allows for selective binding to biological targets, which can lead to variations in enzymatic activity or receptor signaling pathways. Notable findings include:

- Neuroprotective Effects : Studies have suggested that derivatives of 4-MPCA may offer protective effects against neurodegenerative conditions such as epilepsy and cognitive decline in elderly populations .

- Potential as a Therapeutic Agent : The compound has been explored for its potential use in treating conditions like fainting attacks, hypokinesia, and other cerebral diseases due to its ability to enhance brain function and protect against convulsions .

Case Studies

Several studies have highlighted the potential applications of 4-MPCA:

- Neurodegenerative Diseases :

- Synthesis of Bioactive Compounds :

Comparative Analysis

A comparison of 4-MPCA with similar compounds reveals its unique advantages:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Methylpyrrolidine-3-carboxylic Acid | Neuroprotective, enzyme inhibition | Receptor modulation, enzyme mimicry |

| 5-Alkyl-substituted Pyrrolidine Derivatives | Anticancer properties | Selective receptor binding |

| Other Pyrrolidine Derivatives | Variable; less specific | Generalized interactions |

特性

IUPAC Name |

4-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYSYPZJEXSTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399559 | |

| Record name | 4-methylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-85-2 | |

| Record name | 4-methylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。